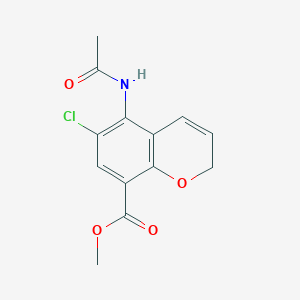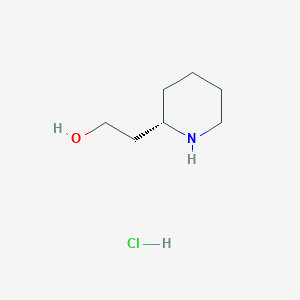
2,6-Dimethyl-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-9H-fluoren-9-one (CAS# 21436-48-6) is a research chemical . It has a molecular weight of 208.26 and a molecular formula of C15H12O . The IUPAC name for this compound is 2,6-dimethylfluoren-9-one .
Synthesis Analysis
9-Fluorenones, which include 2,6-Dimethyl-9H-fluoren-9-one, can be synthesized by the aerobic oxidation of 9H-fluorenes under ambient conditions in the presence of KOH in THF .Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-9H-fluoren-9-one consists of a fluorene backbone with two methyl groups attached at the 2 and 6 positions, and a ketone functional group at the 9 position .Physical And Chemical Properties Analysis
2,6-Dimethyl-9H-fluoren-9-one is an off-white to light yellow solid . It has a melting point of >84°C . It is slightly soluble in chloroform, DMSO, and methanol .Wissenschaftliche Forschungsanwendungen
Perovskite Solar Cells
The compound has been used in the synthesis of new small molecular hole-transporting materials for perovskite solar cells . The introduction of fluorene into organic hole transport materials has been shown to improve mobility and photovoltage . A power conversion efficiency of 19.7% with a photovoltage of 1.11 V has been achieved .
Organic Solar Cells
A scalable and chromatography-free synthesis of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro[fluorene-9,1′-indene]-2-amine, a new Hole Transport Material for Organic Solar Cells, has been reported .
Fluorinated Fluorenones
Fluorinated fluorenones, which can be derived from 2,6-Dimethyl-9H-fluoren-9-one, are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .
Dibenzochrysenes
2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one, a derivative of 2,6-Dimethyl-9H-fluoren-9-one, has been converted to 3,14-dibromo-4,13-difluorodibenzo[g,p]chrysene through a novel strategy .
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a derivative of fluorenone , which is a class of organic compounds known for their wide range of applications in the field of organic synthesis
Mode of Action
Fluorenones, in general, are known to be involved in various chemical reactions, such as aerobic oxidation . The specific interactions of 2,6-Dimethyl-9H-fluoren-9-one with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Fluorenones, including 2,6-Dimethyl-9H-fluoren-9-one, are used as starting materials for the synthesis of polyhalogenated dibenzochrysenes and geodesic hydrocarbons . The downstream effects of these pathways are diverse and depend on the specific reactions involved.
Eigenschaften
IUPAC Name |
2,6-dimethylfluoren-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-9-4-6-12-13(7-9)11-5-3-10(2)8-14(11)15(12)16/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNMONPUVKTIEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2=O)C=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-9H-fluoren-9-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[3.5]nonane-7-carboxylic acid](/img/structure/B1396497.png)
![(4S)-N~2~-(tert-Butoxycarbonyl)-N-methoxy-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-N,5-dimethyl-L-norleucinamide](/img/structure/B1396500.png)
![tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B1396501.png)
![6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one](/img/structure/B1396502.png)


![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1396506.png)



